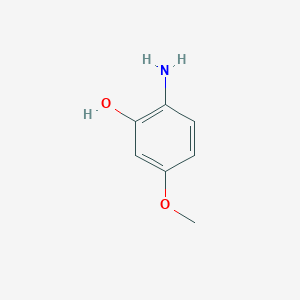
2-氨基-5-甲氧基苯酚
描述
2-Amino-5-methoxyphenol, also known as 2-amino-5-hydroxybenzaldehyde, is an aromatic compound that has a wide range of applications in the scientific research field. It is a colorless, water-soluble solid that has a sweet, nutty odor. It is used in the synthesis of various compounds, such as pharmaceuticals, dyes, and fragrances, as well as in the production of polymers and plastics. It is also used in the synthesis of other compounds, such as dyes, fragrances, and pharmaceuticals. Additionally, it is used as a reagent in organic synthesis.
科学研究应用
抗菌活性
一项研究合成了 2-(1-((2-氨基苯基)亚氨基)乙基)-5-甲氧基苯酚及其金属配合物,结果表明,配合物,特别是 Mn2+ 的配合物,对大肠杆菌表现出很强的抗菌活性 (李芬,2011)。
热化学和氢键研究
甲氧基苯酚,包括 2-甲氧基苯酚衍生物,因其在各种抗氧化剂和生物活性分子中相关的强分子间和分子内氢键而受到研究。这些研究包括热化学、光谱学和量子化学分析 (瓦尔福洛梅耶夫等人,2010)。
药物化合物的合成
该化合物已用于合成各种药物化合物。例如,以 3-氯丙基苯甲酮为原料,开发了一种实用的 2-氨基-5-甲氧基丙基苯甲酮合成方法,证明了其在药物合成中的用途 (于等人,2011)。
用于传感应用的荧光探针
研究开发了含有氨基的荧光探针,包括 5-((4-氨基-6-甲氧基-1,3,5-三嗪-2-基)氨基)邻苯二甲酸,用于选择性和超快速检测水中的三硝基苯酚 (TNP)。这突出了甲氧基苯酚衍生物在开发灵敏的环境传感器中的作用 (达斯和曼达尔,2018)。
抗菌席夫碱配体
已合成并测试了亚氨基-4-甲氧基苯酚噻唑衍生的席夫碱的抗菌和抗真菌活性,表明它们在抗菌应用中的潜在用途 (维努莎等人,2015)。
苯酚分离吸附剂
已开发出聚合吸附剂,包括用 5-氨基-2-甲氧基苯酚功能化的吸附剂,用于选择性和有效地去除水流中的苯酚,在环境修复和生物乙醇生产中显示出应用 (邱等人,2010)。
使用活性炭回收钴
改性为 2-羟基-5-甲氧基苯甲酸的活性炭已被用于从水溶液中有效去除钴离子,证明了甲氧基苯酚衍生物在水处理和金属回收过程中的用途 (Gunate 等人,2020)。
安全和危害
2-Amino-5-methoxyphenol is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and wearing personal protective equipment .
Relevant Papers There are several papers related to 2-Amino-5-methoxyphenol and similar compounds. For instance, a paper titled “Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols” discusses the synthesis and potential biological activities of m-aryloxy phenols . Another paper discusses the synthesis of 2-Amino-5-methylphenol .
作用机制
Target of Action
This compound is an aminophenol, which is a phenol substituted by amino and methoxy groups at positions 2 and 5, respectively
Biochemical Pathways
The biochemical pathways affected by 2-Amino-5-methoxyphenol are not well-characterized. Methoxylated aromatic compounds (MAC), such as 2-Amino-5-methoxyphenol, are known to be involved in various biochemical pathways. For instance, they can be transformed by anaerobic microorganisms through diverse biochemical mechanisms . .
生化分析
Biochemical Properties
2-Amino-5-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it reacts with ninhydrin to yield tetrahydroindeno[1,2-b]indolones . Additionally, it has been observed to interact with hemoglobin, forming complexes that can inhibit the proliferation of certain viruses . These interactions highlight the compound’s potential as a biochemical reagent and its relevance in studying enzyme kinetics and protein interactions.
Cellular Effects
The effects of 2-Amino-5-methoxyphenol on cellular processes are profound. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of various cytokines in human airway cells . This inhibition affects cell signaling pathways, particularly those involving NF-κB, a key regulator of immune response. Furthermore, 2-Amino-5-methoxyphenol influences gene expression by modulating the binding of RNA-binding proteins to mRNA, thereby affecting post-transcriptional regulation . These cellular effects underscore the compound’s potential therapeutic applications in inflammatory diseases.
Molecular Mechanism
At the molecular level, 2-Amino-5-methoxyphenol exerts its effects through several mechanisms. It binds to specific biomolecules, altering their function. For example, its interaction with hemoglobin leads to the formation of dihydrophenoxazinone, which has antiviral properties . Additionally, the compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating biochemical pathways. Changes in gene expression induced by 2-Amino-5-methoxyphenol are mediated through its effects on RNA-binding proteins, which influence mRNA stability and translation .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Amino-5-methoxyphenol in laboratory settings are crucial for its application in research. The compound is relatively stable under standard laboratory conditions, but its effects can change over time. Long-term studies have shown that 2-Amino-5-methoxyphenol can maintain its biochemical activity for extended periods, although gradual degradation may occur . This degradation can influence its efficacy in biochemical assays and cellular studies, necessitating careful consideration of storage and handling conditions.
Dosage Effects in Animal Models
In animal models, the effects of 2-Amino-5-methoxyphenol vary with dosage. At low doses, the compound exhibits minimal toxicity and can modulate biochemical pathways effectively. At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-Amino-5-methoxyphenol is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability and activity, affecting its overall pharmacokinetic profile. Understanding these pathways is essential for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Amino-5-methoxyphenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . This distribution is influenced by factors such as pH, temperature, and the presence of other biomolecules, which can affect its localization and activity.
Subcellular Localization
Within cells, 2-Amino-5-methoxyphenol is localized to various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific organelles. This localization can influence its activity and function, as it interacts with different biomolecules in distinct cellular environments.
属性
IUPAC Name |
2-amino-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWNYDDZDLTCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433081 | |
| Record name | 2-Amino-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40925-70-0 | |
| Record name | 2-Amino-5-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40925-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

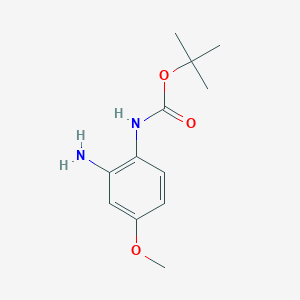


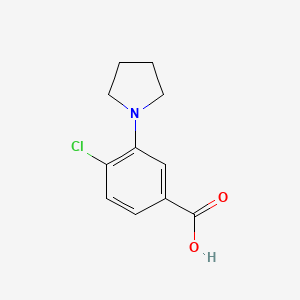
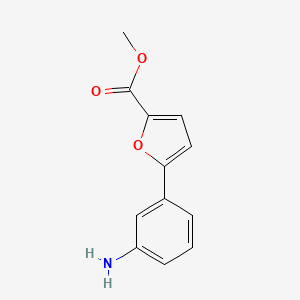


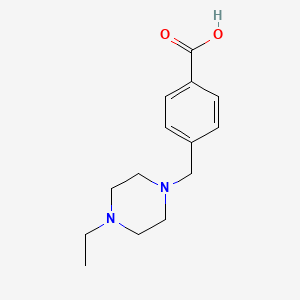
![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)
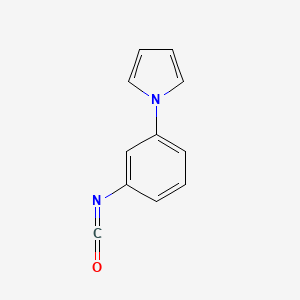


![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)
